6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
CAS No.: 896368-84-6
Cat. No.: VC6623822
Molecular Formula: C18H19N3O5S2
Molecular Weight: 421.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896368-84-6 |
|---|---|
| Molecular Formula | C18H19N3O5S2 |
| Molecular Weight | 421.49 |
| IUPAC Name | 6-acetyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N3O5S2/c1-10(22)21-8-7-11-13(9-21)27-18(15(11)16(19)23)20-17(24)12-5-3-4-6-14(12)28(2,25)26/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |
| Standard InChI Key | USPXJNCSKHOTNP-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Introduction
6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound featuring a thienopyridine core structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to other compounds with significant biological activities.
Key Features:
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Thienopyridine Core: The compound contains a fused thiophene and pyridine ring system, which is a common structural motif in compounds with various biological activities.
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Functional Groups: It includes an acetyl group and a methanesulfonylbenzamide moiety, which contribute to its chemical and biological properties.
Molecular Formula and Weight:
The molecular formula for this compound is not explicitly provided in the available sources, but it can be inferred to be similar to related compounds. For instance, 6-acetyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a molecular formula of C18H19N3O5S2 and a molecular weight of approximately 413.45 g/mol . Given the structural similarity, the molecular weight of 6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide would likely be comparable.
Synthesis:
The synthesis of this compound typically involves forming the thienopyridine core followed by the introduction of functional groups. This process requires careful control of reaction conditions to ensure high yields and purity.
Biological Activities and Potential Applications
Compounds with similar thienopyridine structures have shown promising biological activities, particularly in the domains of antibacterial and anticancer research. These activities are often attributed to the compound's ability to interact with specific biological targets.
Potential Mechanisms:
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Antibacterial Activity: May involve disrupting bacterial cell wall synthesis or interfering with essential enzymes.
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Anticancer Activity: Could involve inhibiting cell proliferation or inducing apoptosis in cancer cells.
Common Reactions:
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Substitution Reactions: Involving halogenating agents to modify the compound's structure.
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Oxidation Reactions: Using oxidizing agents like potassium permanganate to alter functional groups.
Stability:
The compound's stability is influenced by its functional groups and the conditions under which it is stored. It is likely to be stable under standard conditions but may degrade upon exposure to moisture or light.
Solubility:
Given its polar functional groups, this compound is expected to exhibit moderate solubility in polar solvents such as water or ethanol.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 6-acetyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide | C18H19N3O5S2 | Approximately 413.45 | Potential antibacterial and anticancer activities |
| 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | C21H26N4O5S2 | 478.6 | Potential biological activities similar to thienopyridines |
| N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-methanesulfonylbenzamide | Not specified | Not specified | Exhibits antibacterial and anticancer properties |
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